H-Bond Donor Count: N-Methylated vs. N-Unsubstituted 5-Indolylquinoline Determines Rule-of-5 Compliance and Permeability Potential
2-(1-Methyl-1H-indol-5-yl)quinoline possesses zero hydrogen bond donors, whereas its direct N-unsubstituted analog 2-(1H-indol-5-yl)quinoline (CAS 1246093-97-9) possesses one hydrogen bond donor due to the indole N-H proton . This quantitative difference is critical because every additional H-bond donor can reduce passive membrane permeability by approximately one log unit and increase susceptibility to active efflux, as established by the Lipinski and Veber drug-likeness frameworks . The zero-donor status of the N-methylated compound places it in a more favorable permeability category relative to its N-H analog, a property that has been directly exploited in lead optimization of quinoline-indole kinase inhibitors where N-methylation improved cellular potency without altering enzymatic IC₅₀ .
| Evidence Dimension | Hydrogen bond donor count (nHBD) |
|---|---|
| Target Compound Data | 0 (zero H-bond donors) |
| Comparator Or Baseline | 2-(1H-indol-5-yl)quinoline (CAS 1246093-97-9): nHBD = 1 |
| Quantified Difference | ΔnHBD = 1 (target compound has one fewer H-bond donor) |
| Conditions | Computed physicochemical property; PubChem Cactvs-derived descriptor . |
Why This Matters
For procurement decisions in cell-based screening cascades, the zero H-bond donor count of the N-methylated compound predicts superior passive membrane permeability compared to the N-unsubstituted analog, reducing the risk of false negatives arising from poor intracellular exposure.
- [1] PubChem CID 58362527: H-bond donor count = 0. NCBI. Cf. 2-(1H-indol-5-yl)quinoline (CID differs) where indole N-H contributes 1 HBD. View Source
- [2] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1-3), pp. 3-26. View Source
- [3] Furet, P. et al. (2005) 'Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors.' Bioorganic & Medicinal Chemistry Letters, 15(7), pp. 1927-1931. Demonstrates N-methylation strategy for improving cell-based activity in indole-quinoline kinase inhibitors. View Source
